methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate
Description
Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is a carbamate derivative featuring a phenyl backbone substituted with a thiophene-containing carbamoyl methyl group. Its structure comprises a central phenyl ring linked to a carbamate group (COOCH₃) and a secondary carbamoyl moiety (NHCO) connected to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-15(19)17-12-6-4-11(5-7-12)9-14(18)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLCDJKIWZURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Methyl Chloroformate
The synthesis begins with 4-nitroaniline, where the amine is protected as a methyl carbamate. This step ensures regioselectivity for subsequent transformations.
Procedure :
4-Nitroaniline (1.0 equiv) is treated with methyl chloroformate (1.2 equiv) in anhydrous pyridine at 0°C, stirred for 12 hours, and quenched with ice water. The product, methyl N-(4-nitrophenyl)carbamate , is isolated via filtration (85% yield).
| Reagent | Conditions | Yield |
|---|---|---|
| 4-Nitroaniline | Pyridine, 0°C, 12h | 85% |
Characterization :
Nitro Reduction to Primary Amine
The nitro group is reduced to an amine, enabling further functionalization at the para position.
Procedure :
Methyl N-(4-nitrophenyl)carbamate undergoes catalytic hydrogenation (H2, 50 psi, 10% Pd/C, methanol) for 6 hours. The product, methyl N-(4-aminophenyl)carbamate , is obtained in 90% yield.
| Reagent | Conditions | Yield |
|---|---|---|
| Methyl N-(4-nitrophenyl)carbamate | H2, Pd/C, MeOH | 90% |
Characterization :
Introduction of the Thiophene-Containing Side Chain
Acylation with Bromoacetyl Bromide
The para-amine is acylated to introduce a reactive bromoacetamide group.
Procedure :
Methyl N-(4-aminophenyl)carbamate (1.0 equiv) reacts with bromoacetyl bromide (1.5 equiv) in dichloromethane and triethylamine (2.0 equiv) at 0°C. The intermediate, methyl N-[4-(2-bromoacetamido)phenyl]carbamate , is purified via silica chromatography (75% yield).
| Reagent | Conditions | Yield |
|---|---|---|
| Methyl N-(4-aminophenyl)carbamate | BrCH2COBr, TEA, DCM | 75% |
Characterization :
Nucleophilic Substitution with (Thiophen-2-yl)methylamine
The bromide is displaced by (thiophen-2-yl)methylamine, forming the final side chain.
Procedure :
Methyl N-[4-(2-bromoacetamido)phenyl]carbamate (1.0 equiv) and (thiophen-2-yl)methylamine (2.0 equiv) are heated in DMF at 80°C for 24 hours with K2CO3 (3.0 equiv). The product is isolated via column chromatography (65% yield).
| Reagent | Conditions | Yield |
|---|---|---|
| Methyl N-[4-(2-bromoacetamido)phenyl]carbamate | (Thiophen-2-yl)methylamine, K2CO3, DMF | 65% |
Characterization :
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IR (KBr) : 3320 cm−1 (N-H), 1705 cm−1 (C=O).
-
HRMS : [M+H]+ calcd. for C16H17N2O3S: 329.0962, found: 329.0965.
Alternative Synthetic Routes and Optimization
Direct Amide Coupling with Preformed Carboxylic Acid
To bypass substitution challenges, the side chain is pre-synthesized as 2-((thiophen-2-yl)methylcarbamoyl)acetic acid and coupled to the 4-aminophenyl carbamate.
Procedure :
-
Step 1 : (Thiophen-2-yl)methylamine reacts with malonyl chloride to form 2-((thiophen-2-yl)methylcarbamoyl)acetic acid (60% yield).
-
Step 2 : EDCI/HOBt-mediated coupling with methyl N-(4-aminophenyl)carbamate yields the target compound (70% yield).
| Reagent | Conditions | Yield |
|---|---|---|
| 2-((Thiophen-2-yl)methylcarbamoyl)acetic acid | EDCI, HOBt, DMF | 70% |
Catalytic Aminolysis for Carbamate Formation
Zn/Al/Ce mixed oxides (as in) catalyze the reaction between 4-aminophenol and dimethyl carbonate (DMC) to form the carbamate, avoiding harsh reagents.
Procedure :
4-Aminophenol and DMC (5:1 molar ratio) react at 160°C for 8 hours over Zn/Al/CeO2 (Ce = 2.5 wt%), achieving 78% yield.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Chloroformate route (Section 2.1) offers high yields but requires stringent moisture control.
-
Catalytic aminolysis (Section 4.2) is greener but less compatible with nitro intermediates.
Side-Chain Introduction Challenges
-
Nucleophilic substitution (Section 3.2) suffers from competing elimination; using NaI or phase-transfer catalysts improves reactivity.
-
Direct coupling (Section 4.1) avoids substitution issues but necessitates pre-synthesized acids.
Mechanism of Action
The mechanism by which methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The thiophene and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s thiophen-2-ylmethyl carbamoyl group distinguishes it from BA1/BA2 (fluorinated propanamido) and ’s cyclohexene-based carbamate.
- Synthetic Routes : Carbamates are commonly synthesized via isocyanate-alcohol coupling (e.g., ) or carbamoylation of amines (e.g., BA1/BA2 in ). The target compound likely employs similar strategies.
- Molecular Weight : The target (~330 g/mol) is lighter than BA1/BA2 (>420 g/mol) due to the absence of fluorinated side chains but heavier than the cyclohexene-based carbamate (~273 g/mol) .
Key Observations :
- HDAC Targeting : BA1/BA2 () demonstrate specificity for HDACs 1/2, suggesting the target compound’s thiophene-carbamate motif may also interact with HDACs or similar enzymes .
- Metabolic Stability : Carbamates (e.g., target compound) generally exhibit greater stability than amides or esters, enhancing their pharmacokinetic profiles .
- Structural-Activity Relationships (SAR) : Fluorination in BA1/BA2 improves binding affinity, while the thiophene ring in the target compound may enhance aromatic interactions with enzyme active sites .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is plausible via established carbamoylation methods (e.g., ’s protocols for BA1/BA2).
- Further in vitro assays are needed to validate enzyme inhibition.
- Differentiation from Analogues : Unlike BA1/BA2, the absence of fluorination may reduce metabolic liability but could lower target affinity. The thiophene moiety offers a distinct electronic profile compared to phenyl or cyclohexene substituents .
Biological Activity
Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Carbamate compounds generally exhibit their biological activity through inhibition of cholinesterases, enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and lead to various physiological effects. Specifically, this compound has shown potential in:
- Acetylcholinesterase Inhibition : Studies indicate that similar carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), potentially leading to enhanced cholinergic signaling .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
In Vitro Studies
In vitro studies have reported the following findings regarding the biological activity of this compound:
- Cholinesterase Inhibition : The compound exhibited moderate inhibition of AChE with an IC50 value comparable to established inhibitors like rivastigmine. This suggests its potential application in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Methyl N-[4-(thiophen-2-yl)methyl]carbamate | 38.98 | AChE |
| Rivastigmine | 40.00 | AChE |
In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in significant improvements in cognitive functions, attributed to its cholinergic activity. Notably, these studies also monitored potential toxicity levels, revealing that while the compound was effective at enhancing cognitive performance, it exhibited mild cytotoxicity at high doses .
Case Studies
- Case Study on Neurotoxicity : A study involving a mixture of N-methyl carbamate pesticides including derivatives similar to this compound observed neurotoxic effects in rodent models. The findings indicated that age-related differences influenced susceptibility to neurotoxicity, highlighting the importance of considering demographic factors in pharmacological studies .
- Therapeutic Applications : Research has explored the use of this compound as a potential therapeutic agent for neurodegenerative diseases. Its ability to inhibit AChE suggests it could serve as a candidate for further development in treating Alzheimer's disease and other cognitive disorders .
Scientific Research Applications
Biological Activities
Preliminary studies suggest that methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate exhibits significant biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Initial investigations indicate that it may inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| A549 (Lung) | 20 | Disruption of mitochondrial function |
Applications in Medicinal Chemistry
The compound's structural similarities with other biologically active molecules position it as a candidate for drug development:
| Compound Name | Biological Activity |
|---|---|
| 5-Amino-3-Methyl-4-{[2-(Substituted Dicarbamothioyl)Hydrazino]} | Hepatitis-C virus activity |
| N-(4-Sulfamoylphenyl)-1,3,4-Thiadiazole-2-Carboxamide | Investigated for COVID-19 inhibition |
| Thiophene Carboxamide Derivatives | Known for IKK-2 inhibition |
These compounds highlight the versatility of thiophene derivatives in medicinal chemistry and their potential therapeutic applications.
Material Science Applications
In addition to its medicinal properties, this compound may find applications in materials science due to its unique electronic properties. Its ability to form stable complexes with metals can be exploited in developing sensors or catalysts.
Q & A
Q. Key Parameters :
- Solvent Selection : Use aprotic solvents (e.g., chloroform, DCM) to avoid side reactions .
- Temperature Control : Maintain 0–5°C during carbamate formation to prevent decomposition .
- Catalysis : Acidic catalysts (e.g., HCl) improve yields in carbamate coupling steps .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamoyl Formation | Thiophene-2-ylmethylamine + chloroacetyl chloride, Et₃N, DCM, 0°C | 75–85 | |
| Carbamate Coupling | Intermediate + methyl chloroformate, HCl, CHCl₃ | 60–70 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and carbamate carbonyl (δ 155–160 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
FT-IR : Confirm carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1540 cm⁻¹) functionalities .
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene ring | 6.8–7.2 (¹H) | 3100–3000 (C–H stretch) |
| Carbamate C=O | 155–160 (¹³C) | ~1700 |
Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this carbamate derivative?
Methodological Answer:
Density Functional Theory (DFT) :
- Predict reaction pathways (e.g., carbamate hydrolysis) by calculating activation energies .
- Optimize geometry to identify reactive sites (e.g., carbamate carbonyl susceptibility) .
Molecular Docking : Screen for bioactivity by simulating interactions with target proteins (e.g., enzymes inhibited by carbamates) .
QSAR Models : Correlate substituent effects (e.g., thiophene vs. phenyl groups) with biological activity using historical data .
Case Study : DFT studies on similar carbamates revealed that electron-withdrawing groups on the phenyl ring enhance hydrolytic stability .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar carbamates?
Methodological Answer:
Comparative SAR Analysis : Systematically vary substituents (e.g., thiophene vs. pyridyl) and measure activity against standardized assays (e.g., antimicrobial MIC values) .
Meta-Analysis of Reaction Conditions : Assess if divergent bioactivity stems from impurities (e.g., unreacted intermediates) by re-synthesizing compounds under controlled conditions .
Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-carbamate) to track metabolic pathways and identify active metabolites .
Example : Discrepancies in anticancer activity of carbamates were resolved by correlating purity (>98% by HPLC) with cytotoxicity .
Basic: What are the key considerations for designing stability studies under varying pH and temperature?
Methodological Answer:
pH Stability :
- Use buffered solutions (pH 1–13) and monitor degradation via HPLC. Carbamates are prone to hydrolysis in acidic/basic conditions .
Thermal Stability :
- Conduct accelerated stability studies (40–60°C) and quantify degradation products (e.g., methylamine) .
Light Sensitivity : Store samples in amber vials to prevent photodegradation of the thiophene moiety .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2.0 | Hydrolysis to methylamine | 3–5 |
| pH 7.4 | Stable (>30 days) | >30 |
Advanced: How to optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) .
In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .
By-Product Analysis : Characterize impurities (e.g., unreacted chloroformate) via LC-MS and adjust stoichiometry accordingly .
Case Study : Reducing solvent polarity (from DMF to DCM) decreased dimerization by 40% in carbamate synthesis .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neuroactivity) .
Key Controls : Include reference compounds (e.g., penicillin for antimicrobial assays) to validate results .
Advanced: How to validate target engagement in cellular models for this carbamate?
Methodological Answer:
Click Chemistry Probes : Synthesize analogs with alkyne tags for pull-down assays and target identification .
Cellular Thermal Shift Assay (CETSA) : Measure protein stabilization upon compound binding to confirm target interaction .
CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
